molecular formula C19H22N6O6 B141136 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) CAS No. 125901-98-6

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)

Cat. No. B141136
M. Wt: 430.4 g/mol
InChI Key: QGYJOIDDJBUEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), also known as PBNC, is a chemical compound that has been studied for its potential applications in scientific research. PBNC is a member of the nitroaniline family of compounds, which have been used in a variety of fields including medicine, agriculture, and materials science. In

Mechanism Of Action

The mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Biochemical And Physiological Effects

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to have low toxicity and good biocompatibility in vitro, making it a promising candidate for use in drug delivery systems. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are many potential future directions for research on 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). One area of research could focus on further elucidating the mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), which could lead to the development of more targeted and effective anti-cancer therapies. Another area of research could focus on the use of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) as a drug delivery system for targeted drug delivery. Additionally, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) could be studied for its potential applications in other fields, such as materials science and environmental science.

Synthesis Methods

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) can be synthesized through a multi-step process involving the reaction of 3-nitrobenzenecarboxylic acid with pentanediamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzene-1,2-diamine to form 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). The synthesis of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been optimized to yield high purity and high yields.

Scientific Research Applications

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential applications in a variety of scientific research fields, including materials science, environmental science, and medicine. In materials science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a template for the synthesis of mesoporous silica nanoparticles (MSNPs). In environmental science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as a sensor for the detection of heavy metal ions in water. In medicine, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as an anti-cancer agent and as a drug delivery system.

properties

CAS RN

125901-98-6

Product Name

4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)

Molecular Formula

C19H22N6O6

Molecular Weight

430.4 g/mol

IUPAC Name

4-[5-(4-carbamimidoyl-2-nitrophenoxy)pentoxy]-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C19H22N6O6/c20-18(21)12-4-6-16(14(10-12)24(26)27)30-8-2-1-3-9-31-17-7-5-13(19(22)23)11-15(17)25(28)29/h4-7,10-11H,1-3,8-9H2,(H3,20,21)(H3,22,23)

InChI Key

QGYJOIDDJBUEBL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-]

Other CAS RN

125901-98-6

synonyms

4-[5-(4-carbamimidoyl-2-nitro-phenoxy)pentoxy]-3-nitro-benzenecarboxim idamide

Origin of Product

United States

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